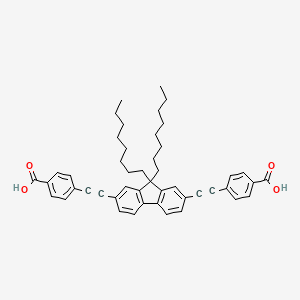

4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4,4’-((9,9-dioctilo-9H-fluoreno-2,7-diilo)bis(etin-2,1-diilo))dibenzoico es un compuesto orgánico que pertenece a la clase de derivados de fluoreno. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de fluoreno sustituido con grupos dioctilo y enlaces etino a unidades de ácido benzoico. La presencia de estos grupos funcionales confiere propiedades químicas y físicas específicas al compuesto, lo que lo convierte en un elemento de interés en diversas aplicaciones científicas e industriales.

Métodos De Preparación

La síntesis del ácido 4,4’-((9,9-dioctilo-9H-fluoreno-2,7-diilo)bis(etin-2,1-diilo))dibenzoico suele implicar varios pasos, que empiezan a partir de precursores disponibles comercialmente. Una ruta sintética habitual incluye los siguientes pasos:

Síntesis de 9,9-dioctilo-9H-fluoreno: Este paso implica la alquilación del fluoreno con bromuro de octilo en presencia de una base fuerte como el terc-butóxido de potasio.

Bromación: El 9,9-dioctilo-9H-fluoreno resultante se broma en las posiciones 2,7 utilizando N-bromosuccinimida (NBS).

Acoplamiento de Sonogashira: El compuesto dibromo se somete a una reacción de acoplamiento de Sonogashira con ácido etinilbenzoico en presencia de un catalizador de paladio y un cocatalizador de cobre para formar el producto deseado.

Los métodos de producción industrial pueden incluir la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de condiciones y equipos de reacción escalables.

Análisis De Reacciones Químicas

El ácido 4,4’-((9,9-dioctilo-9H-fluoreno-2,7-diilo)bis(etin-2,1-diilo))dibenzoico puede experimentar diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) para convertir los grupos de ácido carboxílico en alcoholes.

Sustitución: Los anillos aromáticos del compuesto pueden experimentar reacciones de sustitución aromática electrófila, como la nitración o la halogenación, en condiciones adecuadas.

Los reactivos y las condiciones habituales utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, ácidos o bases fuertes para reacciones de sustitución y agentes oxidantes o reductores específicos para reacciones redox. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones en la investigación científica

El ácido 4,4’-((9,9-dioctilo-9H-fluoreno-2,7-diilo)bis(etin-2,1-diilo))dibenzoico tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

Electrónica orgánica: El compuesto se utiliza como bloque de construcción para la síntesis de semiconductores orgánicos y diodos emisores de luz (OLED) debido a sus excelentes propiedades electrónicas.

Ciencia de los materiales: Se emplea en el desarrollo de materiales avanzados con características ópticas y electrónicas específicas.

Investigación biológica: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en el estudio del reconocimiento y la unión moleculares.

Química medicinal: Los investigadores exploran su potencial como farmacóforo para el desarrollo de nuevos agentes terapéuticos.

Aplicaciones Científicas De Investigación

4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid has a wide range of applications in scientific research, including:

Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electronic properties.

Material Science: It is employed in the development of advanced materials with specific optical and electronic characteristics.

Biological Research: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.

Medicinal Chemistry: Researchers explore its potential as a pharmacophore for the development of new therapeutic agents.

Mecanismo De Acción

El mecanismo de acción del ácido 4,4’-((9,9-dioctilo-9H-fluoreno-2,7-diilo)bis(etin-2,1-diilo))dibenzoico implica su interacción con objetivos y vías moleculares específicos. En la electrónica orgánica, el sistema conjugado del compuesto facilita el transporte de portadores de carga, lo que mejora el rendimiento de los dispositivos electrónicos. En los sistemas biológicos, su capacidad para formar interacciones π-π y puentes de hidrógeno le permite unirse selectivamente a las moléculas diana, influyendo en su actividad y función.

Comparación Con Compuestos Similares

Compuestos similares al ácido 4,4’-((9,9-dioctilo-9H-fluoreno-2,7-diilo)bis(etin-2,1-diilo))dibenzoico incluyen:

Éster de bis(pinacol) del ácido 9,9-dioctilo-9H-fluoreno-2,7-diborónico: Se utiliza en la síntesis de semiconductores poliméricos.

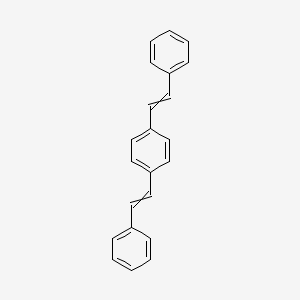

Ácido 4,4’-((9,9-dimetil-9H-fluoreno-2,7-diilo)bis(etin-2,1-diilo))dibenzoico: Un compuesto estructuralmente similar con diferentes sustituyentes alquílicos.

2,7-Dibromo-9,9-dioctilo-9H-fluoreno: Un precursor en la síntesis de diversos compuestos basados en fluoreno.

La singularidad del ácido 4,4’-((9,9-dioctilo-9H-fluoreno-2,7-diilo)bis(etin-2,1-diilo))dibenzoico reside en su combinación específica de grupos funcionales, que le confiere propiedades electrónicas y ópticas distintivas, lo que lo convierte en un elemento valioso en diversas aplicaciones avanzadas.

Propiedades

Fórmula molecular |

C47H50O4 |

|---|---|

Peso molecular |

678.9 g/mol |

Nombre IUPAC |

4-[2-[7-[2-(4-carboxyphenyl)ethynyl]-9,9-dioctylfluoren-2-yl]ethynyl]benzoic acid |

InChI |

InChI=1S/C47H50O4/c1-3-5-7-9-11-13-31-47(32-14-12-10-8-6-4-2)43-33-37(17-15-35-19-25-39(26-20-35)45(48)49)23-29-41(43)42-30-24-38(34-44(42)47)18-16-36-21-27-40(28-22-36)46(50)51/h19-30,33-34H,3-14,31-32H2,1-2H3,(H,48,49)(H,50,51) |

Clave InChI |

WDRIURZVQFUTJZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC1(C2=C(C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C#CC5=CC=C(C=C5)C(=O)O)CCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)